molecular formula C13H18N2O2 B3008892 Tert-butyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate CAS No. 2248294-81-5

Tert-butyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate

Cat. No. B3008892
CAS RN: 2248294-81-5
M. Wt: 234.299
InChI Key: YUGNXMMWCPUYGO-UHFFFAOYSA-N
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Description

Tert-butyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is a heterocyclic compound with a fused naphthyridine ring system. It contains a tert-butyl group (also known as t-butyl ), which is a common substituent in organic chemistry. The t-butyl group consists of three methyl groups attached to a central carbon atom, resulting in a bulky and sterically hindered structure .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the reaction of chloronitropyridine with tributyl (1-ethoxyvinyl)tin , followed by fluorination, condensation with DMF·dimethylacetal , and subsequent nitro reduction and deoxobromination. This sequence leads to the formation of the 1,5-naphthyridine ring .


Molecular Structure Analysis

The molecular structure of Tert-butyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate includes the naphthyridine core with a tert-butyl group attached to one of the carbon atoms. The bulky t-butyl substituent influences the compound’s reactivity and steric properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, and modification of side chains. For example, it can undergo substitution reactions, cyclizations, and metal complex formation .

Future Directions

: Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. DOI: 10.3390/molecules25143252

properties

IUPAC Name

tert-butyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)11-8-15-7-9-6-14-5-4-10(9)11/h7-8,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGNXMMWCPUYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2CCNCC2=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate

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